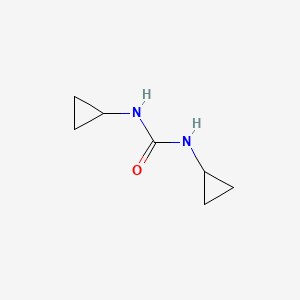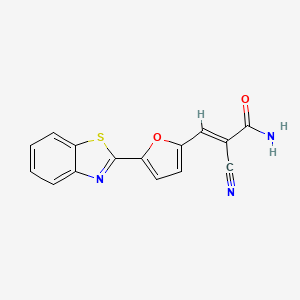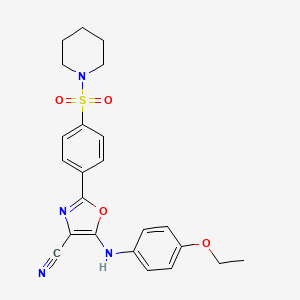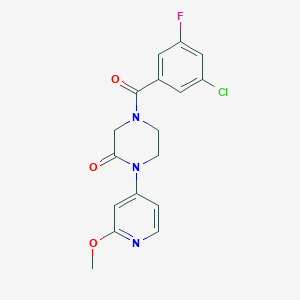
1,3-Dicyclopropylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dicyclopropylurea is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.18 . It appears as a white to off-white solid .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H12N2O . The InChI code for this compound is 1S/C7H12N2O/c10-7(8-5-1-2-5)9-6-3-4-6/h5-6H,1-4H2,(H2,8,9,10) .
Physical and Chemical Properties Analysis
This compound is a white to off-white solid . It has a molecular weight of 140.18 . The compound should be stored in a dry environment at 2-8°C .
Aplicaciones Científicas De Investigación
Nanotechnology in Drug Delivery : A study by Chiang et al. (2011) investigated the utilization of nanosuspension formulations to enhance the exposure of 1,3-dicyclohexylurea (DCU) in rats. This study is significant as it addresses the challenge of poor oral bioavailability of DCU due to its poor dissolution rate and low aqueous solubility, suggesting the potential of nanotechnology in improving drug delivery systems.
Ethylene Inhibition in Plant Growth : Research by Blankenship and Dole (2003) reviewed the action of 1-methylcyclopropene (1-MCP) as an inhibitor of ethylene, a plant growth regulator. This compound is important for scientists to understand the role of ethylene in plants and has been found effective in a broad range of fruits, vegetables, and floriculture crops.
Soil Bacterial Communities and Fumigation : A study conducted by Liu et al. (2015) explored the effects of 1,3-dichloropropene (1,3-D) as a soil fumigant on soil bacterial communities. The results showed that 1,3-D had only a short-term and transitory impact on the indigenous soil microbial community, providing valuable information for ecological safety evaluations.
Groundwater Monitoring in Agriculture : Terry et al. (2008) conducted a groundwater monitoring program for 1,3-D and its metabolites in five EU countries. This study demonstrated negligible contamination of groundwater with 1,3-D or its metabolites in regions where 1,3-D had been historically used, highlighting its agricultural and environmental impact.
Chemical Reactions and Catalysis : The study by Yamasaki et al. (2009) focused on the Ni-catalyzed [3+2+2] cocyclization of ethyl cyclopropylideneacetate and 1,3-diynes, which led to the formation of cycloheptadiene derivatives. This research provides insights into the complex chemical reactions and potential applications in synthetic chemistry.
Safety and Hazards
Safety data for 1,3-Dicyclopropylurea indicates that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, prevent further spillage or leakage if it is safe to do so .
Mecanismo De Acción
Target of Action
It is known that 1,3-dicyclopropylurea is used as an intermediate in organic synthesis , implying that it interacts with various molecules depending on the specific synthesis process.
Action Environment
It is known that this compound is a stable compound and should be stored in a dry environment at 2-8°c .
Propiedades
IUPAC Name |
1,3-dicyclopropylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7(8-5-1-2-5)9-6-3-4-6/h5-6H,1-4H2,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPJIMFSWXFAJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(Aminomethyl)-N'-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide hydrochloride](/img/structure/B2559847.png)


![N-(2,4-dimethoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2559854.png)

![Tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate](/img/structure/B2559858.png)
![5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B2559859.png)


![2-{[1,1'-biphenyl]-4-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2559865.png)
![6-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}pyridine-3-carboxamide](/img/structure/B2559867.png)
![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2559868.png)

![2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride](/img/structure/B2559870.png)
